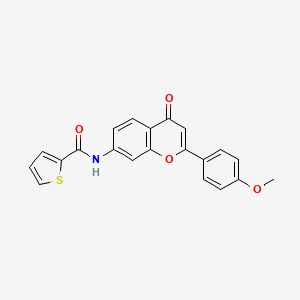

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound features a chromen-4-one core with a methoxyphenyl substituent and a thiophene-2-carboxamide group. It is of interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction using a suitable methoxyphenyl halide.

Attachment of the Thiophene-2-carboxamide Group: This step involves the formation of an amide bond between the chromen-4-one derivative and thiophene-2-carboxylic acid or its derivatives, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide is being investigated for several therapeutic applications:

- Anti-inflammatory Activity : The compound exhibits potential as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) and lipoxygenases (LOX), which are key players in inflammatory pathways. This suggests a role in the development of anti-inflammatory drugs .

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. Its structural components are believed to enhance its binding affinity to cancer-related molecular targets, making it a candidate for further anticancer research .

- Antimicrobial Effects : The compound has shown activity against certain bacterial strains, indicating potential use as an antimicrobial agent. The presence of the methoxy group is thought to enhance its antibacterial properties .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure facilitates various chemical reactions, making it valuable in the development of new pharmaceuticals and materials .

Material Science

Research is also exploring the application of this compound in material science, particularly in developing organic semiconductors and dyes. Its electronic properties may lend themselves to applications in electronics and photonics .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various human cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, suggesting that this compound could be developed into an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to standard antibiotics, highlighting its potential as a new antimicrobial treatment .

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide: shares structural similarities with other chromen-4-one and thiophene derivatives.

Thiophene Derivatives: Compounds like Tipepidine, Tiquizium Bromides, and Tioconazole contain the thiophene nucleus and exhibit diverse biological activities.

Chromen-4-one Derivatives: Compounds such as flavonoids and coumarins also feature the chromen-4-one core and are known for their therapeutic properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential. Its dual presence of chromen-4-one and thiophene moieties allows it to interact with a broader range of molecular targets, making it a valuable compound for further research and development.

Biological Activity

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of chromen derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a chromen backbone substituted with a methoxyphenyl group and a thiophene carboxamide moiety. The molecular formula is C18H16N2O3S, and it has been characterized using various spectroscopic techniques including NMR and mass spectrometry .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound was tested against human cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) using MTT assays.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| SGC-7901 | 9.8 |

| HT-1080 | 15.3 |

The results indicate that the compound exhibits significant antiproliferative activity, particularly against SGC-7901 cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of tubulin polymerization , leading to disruption of microtubule dynamics. This action results in cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation .

Enzyme Inhibition

In addition to its anticancer properties, the compound has shown promise as an enzyme inhibitor . Specifically, it was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 10.4 |

| BChE | 7.7 |

The compound demonstrated moderate inhibitory activity against both enzymes, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

- Study on Anticancer Activity : A study conducted by researchers evaluated the antiproliferative effects of various derivatives of chromen on different cancer cell lines. The findings indicated that modifications in the methoxy group significantly influenced the activity levels, with the methoxyphenyl substitution enhancing cytotoxicity against SGC-7901 cells .

- Neuroprotective Potential : Another investigation explored the neuroprotective effects of similar chromen derivatives, revealing that compounds with methoxy substitutions exhibited enhanced activity in inhibiting AChE and BChE, thus supporting their potential use in neurodegenerative disease therapies .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4S/c1-25-15-7-4-13(5-8-15)18-12-17(23)16-9-6-14(11-19(16)26-18)22-21(24)20-3-2-10-27-20/h2-12H,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQCEBSHJOQAPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.